Xenon hexafluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
hexafluoroxenon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Xe/c1-7(2,3,4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUTJKURHLAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Xe](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Xe | |
| Record name | xenon hexafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Xenon_hexafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160010 | |
| Record name | Xenon hexafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid with a greenish-yellow vapor; [Merck Index] | |
| Record name | Xenon hexafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8707 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
30.0 [mmHg] | |
| Record name | Xenon hexafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8707 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13693-09-9 | |
| Record name | Xenon hexafluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13693-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenon hexafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013693099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon hexafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XENON HEXAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXC3I4P46T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Dynamics and Pseudorotation in Xenon Hexafluoride
Pseudorotational Model and Potential Energy Surfaces
The dynamic behavior of xenon hexafluoride is effectively described by a pseudorotational model. stackexchange.com This model explains how the molecule can transition between equivalent distorted geometries without undergoing a full physical rotation. The process is governed by a very shallow potential energy surface, which means that the energy barriers separating the different conformations are low. wikipedia.org
Theoretical studies have been crucial in mapping this potential energy surface. The ground state, or the minimum on this surface, is generally agreed to be a distorted structure of C3v symmetry. stackexchange.comvt.edu The perfectly octahedral (Oh) structure is not a minimum but rather a saddle point on the energy surface, representing a transition state for interconversion. nih.govresearchgate.net Another key structure, the C2v conformer, also acts as a transition state, connecting the various C3v minima. nih.govresearchgate.netacs.org
The potential energy surface of XeF6 can be conceptualized as an octuple-well potential. This arises because the stereochemically active lone pair can be directed towards any of the eight triangular faces of a conceptual octahedron. Each of these positions corresponds to an equivalent C3v energy minimum. Therefore, the molecule resides in one of eight equivalent potential wells. The interconversion between these wells constitutes the pseudorotational motion. The model describing this type of multi-well potential is sometimes referred to as a Devonshire potential, which is used to describe hindered rotation in molecules.
Pseudorotation in XeF6 involves the apparent migration of the lone pair and the corresponding distortion of the fluorine atom positions across the surface of the central xenon atom. The molecule converts between the eight equivalent C3v structures without passing through a high-energy barrier. stackexchange.com This interconversion pathway proceeds through the C2v transition state. nih.govresearchgate.netacs.org The movement can be visualized as a ripple-like motion of the fluorine atoms as the electronic distortion shifts from one face of the octahedron to another. This rapid rearrangement is why experimental observations often reflect an average, seemingly octahedral structure, despite the true minimum energy geometry being distorted.
Numerous theoretical and computational studies have been performed to elucidate the precise energetics of XeF6's conformational landscape. These studies have consistently shown very small energy differences between the relevant structures, confirming the molecule's fluxionality. researchgate.net High-level calculations, such as explicitly correlated coupled-cluster methods (CCSD(T)-F12b), have provided detailed insights into the relative energies and the nature of these stationary points on the potential energy surface. nih.govresearchgate.netacs.org
The C3v structure is consistently identified as the global minimum. stackexchange.comvt.edu The octahedral (Oh) structure is found to be a saddle point with a threefold degenerate imaginary vibrational frequency. stackexchange.comresearchgate.net The C2v structure is also a transition state, but it lies at a lower energy than the Oh structure and represents the pathway for interconversion between the C3v minima. nih.govresearchgate.netacs.org
Table 1: Calculated Relative Energies of XeF6 Conformers
| Conformer | Point Group | Nature of Stationary Point | Relative Energy (kcal/mol) |
|---|---|---|---|
| Distorted Octahedron | C3v | Minimum | 0.00 |
| Intermediate | C2v | Transition State | 1.08 nih.govresearchgate.netacs.org |
Note: Energies are based on explicitly correlated CCSD(T)-F12b calculations without vibrational corrections. nih.govresearchgate.netacs.org
Comparative Analysis with Other Hexafluorides (e.g., TeF₆, SF₆)
A comparative analysis of this compound with other hexafluorides, such as tellurium hexafluoride (TeF₆) and sulfur hexafluoride (SF₆), highlights the unique structural and dynamic properties imparted by the lone pair of electrons on the xenon atom.
Structure and Geometry: The most significant difference lies in their molecular geometry. Both SF₆ and TeF₆ possess a highly symmetric and rigid octahedral (Oₕ) structure, with the central atom (sulfur or tellurium) having no lone pairs of electrons. quora.comwikipedia.org In these molecules, all six fluorine atoms are equidistant from the central atom, and all F-S-F and F-Te-F bond angles are 90°. In stark contrast, XeF₆ has a distorted octahedral geometry due to the presence of a stereochemically active lone pair on the xenon atom. wikipedia.orgquora.com This lone pair leads to a fluxional structure that rapidly interconverts between different distorted conformations.
Molecular Dynamics: The structural differences directly influence the molecular dynamics. SF₆ is known for its chemical inertness, which is partly due to the sulfur atom being sterically shielded by the six fluorine atoms in a tight, rigid octahedral arrangement. quora.com TeF₆, while also octahedral, is more reactive than SF₆. wikipedia.orgquora.com This increased reactivity is attributed to the larger size of the central tellurium atom, which results in longer Te-F bonds and less effective steric shielding, making the tellurium atom more accessible to attacking reagents. quora.com this compound stands apart from both, exhibiting pronounced fluxionality and pseudorotation. Its structure is not static but in a constant state of intramolecular rearrangement, a behavior not observed in the rigid octahedral structures of SF₆ and TeF₆.
NMR Spectroscopy: The ¹⁹F NMR spectra of all three compounds show a single resonance, but for different reasons. For SF₆ and TeF₆, the single peak is a direct reflection of their static, perfectly octahedral geometry, in which all six fluorine positions are chemically equivalent. For XeF₆, the single peak is a result of the rapid dynamic exchange of fluorine atoms, which averages out their distinct chemical environments on the NMR timescale.
| Property | This compound (XeF₆) | Tellurium Hexafluoride (TeF₆) | Sulfur Hexafluoride (SF₆) |
|---|---|---|---|
| Central Atom Valence Electrons | 8 | 6 | 6 |
| Lone Pairs on Central Atom | 1 | 0 | 0 |
| Molecular Geometry | Distorted Octahedral (C₃ᵥ in gas phase) wikipedia.orgstackexchange.com | Octahedral (Oₕ) wikipedia.org | Octahedral (Oₕ) quora.com |
| Molecular Dynamics | Highly fluxional, exhibits pseudorotation wikipedia.org | Rigid | Rigid, kinetically inert quora.com |
| Reactivity with Water | Reacts to form xenon trioxide (XeO₃) wikipedia.org | Slowly hydrolyzes to H₆TeO₆ wikipedia.org | Inert to hydrolysis quora.com |
| ¹⁹F NMR Signal | Single resonance due to rapid fluorine exchange wikipedia.org | Single resonance due to symmetrical structure | Single resonance due to symmetrical structure |
Hydrolysis Reactions and Hydrolysis Pathways
The hydrolysis of this compound proceeds in a stepwise manner, ultimately yielding xenon trioxide (XeO₃). This process involves the sequential replacement of fluorine atoms with oxygen atoms. The reaction is vigorous and must be carefully controlled to isolate the intermediate oxyfluoride species. wikipedia.orgvedantu.com
Stepwise Hydrolysis to Xenon Oxyfluorides (XeOF₄, XeO₂F₂) and Xenon Trioxide (XeO₃)
The controlled partial hydrolysis of this compound allows for the isolation of xenon oxyfluorides. The reaction with one molecule of water yields xenon oxytetrafluoride (XeOF₄). doubtnut.comdoubtnut.com Further hydrolysis with a second water molecule produces xenon dioxydifluoride (XeO₂F₂). vedantu.comvedantu.com Complete hydrolysis, with three molecules of water, results in the formation of the explosive xenon trioxide (XeO₃). wikipedia.orgunacademy.comdoubtnut.com
The stepwise reactions are as follows:
XeF₆ + H₂O → XeOF₄ + 2HF wikipedia.org
XeOF₄ + H₂O → XeO₂F₂ + 2HF wikipedia.org
XeO₂F₂ + H₂O → XeO₃ + 2HF wikipedia.org
XeF₆ + 3H₂O → XeO₃ + 6HF wikipedia.org
Due to its high reactivity, this compound cannot be stored in glass or quartz containers as it reacts with silica (B1680970) (SiO₂), which can be considered a form of hydrolysis. stackexchange.comvedantu.com This reaction also produces xenon oxytetrafluoride. stackexchange.comvedantu.com
2XeF₆ + SiO₂ → 2XeOF₄ + SiF₄ stackexchange.comvedantu.com
Table 1: Products of this compound Hydrolysis
| Reactant | Water Moles | Product(s) |
|---|---|---|
| XeF₆ | 1 | XeOF₄, HF |
| XeF₆ | 2 | XeO₂F₂, HF |
| XeF₆ | 3 | XeO₃, HF |
| XeF₆ (with SiO₂) | - | XeOF₄, SiF₄ |
Quantitative Retention of Hexavalent Xenon Species
Throughout the hydrolysis pathway, from this compound to xenon trioxide, the xenon atom maintains its +6 oxidation state. doubtnut.comvedantu.com The formation of XeOF₄ and XeO₂F₂ as stable intermediates demonstrates that the hexavalent state of xenon is quantitatively retained during the sequential substitution of fluoride (B91410) ligands with oxide ligands. doubtnut.comvedantu.com This retention of the high oxidation state is a key feature of the aqueous chemistry of hexavalent xenon compounds. acs.org
Lewis Acidity and Fluoride Anion Adduct Formation
This compound can act as a Lewis acid, accepting fluoride ions (F⁻) to form stable anionic complexes. wikipedia.orgaau.dk This property is a significant aspect of its reactivity.
Formation of XeF₇⁻ and XeF₈²⁻ Anions
As a Lewis acid, XeF₆ can accept one or two fluoride anions to form the heptafluoroxenate(VI) (XeF₇⁻) and octafluoroxenate(VI) (XeF₈²⁻) anions, respectively. wikipedia.orgquora.com
The reactions are as follows:
XeF₆ + F⁻ → [XeF₇]⁻ wikipedia.org
[XeF₇]⁻ + F⁻ → [XeF₈]²⁻ wikipedia.org
The fluoride ion affinity of XeF₆ is significant, calculated to be 75.0 kcal/mol at 0 K. researchgate.net
Stability and Characterization of Xenon Fluoride Salts (e.g., Rb₂XeF₈)
Salts of the octafluoroxenate(VI) anion are notably stable, with some decomposing only at temperatures exceeding 400°C. wikipedia.org These salts can be synthesized by the direct reaction of XeF₆ with alkali metal fluorides, such as rubidium fluoride (RbF), which acts as a fluoride ion donor. quora.comdoubtnut.com For instance, the reaction with rubidium fluoride produces rubidium octafluoroxenate(VI) (Rb₂XeF₈).
The reaction is:
XeF₆ + 2RbF → Rb₂XeF₈
Single-crystal X-ray analysis of nitrosonium octafluoroxenate(VI), (NO)₂XeF₈, has shown the [XeF₈]²⁻ anion to possess a square antiprismatic geometry. wikipedia.org
Table 2: Anionic Adducts of this compound
| Anion | Formation Reaction | Geometry of Anion |
|---|---|---|
| [XeF₇]⁻ | XeF₆ + F⁻ → [XeF₇]⁻ | - |
| [XeF₈]²⁻ | XeF₆ + 2F⁻ → [XeF₈]²⁻ | Square Antiprismatic |
Reactions with Other Fluoride Acceptors
This compound also reacts with strong fluoride acceptors, which are themselves strong Lewis acids. wikipedia.org In these reactions, XeF₆ acts as a fluoride ion donor, forming the [XeF₅]⁺ cation. Examples of such fluoride acceptors include antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅). nih.govresearchgate.net
The general reaction is:
XeF₆ + MF₅ → [XeF₅]⁺[MF₆]⁻ (where M = As, Sb, etc.) nih.gov
These reactions lead to the formation of stable cationic species and demonstrate the amphoteric nature of this compound, which can act as both a Lewis acid and a Lewis base (fluoride donor). doubtnut.comnih.gov
Xenon Hexafluoride in Advanced Synthesis and Materials Science Research
Role as a Powerful Oxidizing and Fluorinating Reagent in Chemical Synthesis
Xenon hexafluoride is a robust oxidizing and fluorinating agent utilized in both inorganic and organic chemistry. google.com Its high reactivity allows it to fluorinate many substances at room temperature that are resistant to elemental fluorine under the same conditions. google.com This capability makes it a valuable tool for introducing fluorine atoms into various molecules, a process that can significantly alter their chemical and physical properties.
The fluorinating and oxidizing strength of this compound stems from the high electronegativity of fluorine and the relatively weak Xe-F bonds. This combination facilitates the transfer of fluorine atoms to other elements and the oxidation of various substrates. For instance, it can oxidize chloride to chlorine and iodide to periodate. chem-soc.si
Table 1: Comparative Fluorinating Ability of Xenon Fluorides
| Compound | Formula | Fluorinating Strength |
|---|---|---|
| Xenon difluoride | XeF₂ | Moderate |
| Xenon tetrafluoride | XeF₄ | Strong |
| This compound | XeF₆ | Very Strong wikipedia.org |
Synthesis of Novel Fluorinated Compounds
The potent fluorinating power of this compound is harnessed in the synthesis of novel fluorinated compounds. fiveable.me These compounds are of significant interest in various fields, including pharmaceuticals and materials science, due to the unique properties conferred by fluorine atoms, such as increased thermal stability, metabolic resistance, and altered electronic characteristics.
The reactions involving this compound often proceed under milder conditions than those required for elemental fluorine, offering a greater degree of control and selectivity in complex syntheses. This has enabled the creation of a wide array of fluorinated organic and inorganic molecules that were previously difficult to access.
Applications in Semiconductor Industry and Microchip Production
The unique properties of xenon and its compounds, including this compound, have found applications in the semiconductor industry. newradargas.comtollgas.com Fluorine-containing compounds are essential for various stages of microchip fabrication, particularly in etching and cleaning processes. inhancetechnologies.com While specific data on the direct use of this compound is limited in the provided search results, the broader context of xenon and fluorine in this industry is well-established.
Plasma etching is a critical step in semiconductor manufacturing used to create intricate patterns on silicon wafers. tollgas.comfluorocarbons.org This process utilizes plasmas containing reactive species to selectively remove material. Fluorine-based gases are commonly employed in these processes to generate fluorine atoms, which are the primary etchants for silicon and other materials used in microchip fabrication. epa.gov
Xenon is used in some plasma etching processes, where it is believed to influence the kinetic energies of the molecules in the plasma chamber. google.com While xenon difluoride (XeF₂) is more commonly cited for its use as a gaseous etchant for silicon in the fabrication of Micro-Electro-Mechanical Systems (MEMS), the fundamental principles of using a xenon fluoride (B91410) for etching are relevant. newradargas.comkla.com XeF₂ offers high selectivity, meaning it etches silicon much faster than other materials like silicon dioxide, aluminum, and photoresist. berkeley.educore.ac.uk This selectivity is crucial for creating the complex, multi-layered structures of modern microchips.
Nanostructured Materials Research
The interaction of xenon with nanostructured surfaces is an area of active research. Studies have investigated the adsorption of xenon on nanopatterned surfaces to understand the site-specific interactions that govern the self-assembly of molecules into ordered, functional supramolecular nanostructures. nih.gov This research indicates that both van der Waals forces and electrostatic interactions play a significant role in determining where xenon atoms adsorb on a nanomaterial. nih.gov While this research focuses on elemental xenon, it provides insight into the fundamental interactions that would also influence the behavior of xenon-containing molecules like this compound at the nanoscale.
Precursor for the Synthesis of Other Xenon Compounds
This compound serves as a crucial starting material for the synthesis of a variety of other xenon compounds. researchgate.net Through hydrolysis, XeF₆ reacts with water to form xenon trioxide (XeO₃), a stable but strongly oxidizing compound. wikipedia.orgresearchgate.netaakash.ac.in
The hydrolysis proceeds through intermediate oxyfluorides:
XeF₆ + H₂O → XeOF₄ + 2 HF
XeOF₄ + H₂O → XeO₂F₂ + 2 HF
XeO₂F₂ + H₂O → XeO₃ + 2 HF
This reactivity highlights the role of this compound as a gateway to the broader chemistry of xenon in higher oxidation states. Furthermore, this compound can react with strong fluoride ion acceptors to form salts containing the XeF₅⁺ cation. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | XeF₆ |
| Xenon difluoride | XeF₂ |
| Xenon tetrafluoride | XeF₄ |
| Xenon trioxide | XeO₃ |
| Xenon oxyfluoride | XeOF₄ |
| Xenon dioxydifluoride | XeO₂F₂ |
| Hydrofluoric acid | HF |
| Silicon | Si |
| Silicon dioxide | SiO₂ |
| Aluminum | Al |
Interdisciplinary Research Avenues Involving Xenon Hexafluoride
High-Pressure Chemistry of Xenon Compounds
The behavior of xenon compounds under high pressure is a burgeoning field of research, revealing novel chemical structures and properties that are not observed at ambient conditions. Xenon hexafluoride is a key subject in these studies, which explore its stability and potential transformations under extreme compression.
First-principles calculations have demonstrated that elevated pressure has a selective effect on the stability of xenon-fluorine compounds. Contrary to what might be intuitively expected, pressure stabilizes certain xenon fluorides, including this compound (XeF₆) and xenon tetrafluoride (XeF₄). researchgate.netnih.govacs.orgfigshare.com This is in stark contrast to xenon difluoride (XeF₂), the most stable binary fluoride (B91410) at atmospheric pressure, which becomes unstable and decomposes at pressures above 81 GPa. researchgate.netnih.govacs.orgfigshare.com This unexpected trend highlights the profound influence of pressure on the thermodynamics of these compounds, altering their relative stabilities and favoring the formation of higher fluorides and novel xenon-rich phases.
Table 1: Stability of Xenon-Fluorine Compounds Under High Pressure
| Compound | Stability under High Pressure | Decomposition Pressure |
|---|---|---|
| Xenon difluoride (XeF₂) | Becomes unstable | > 81 GPa |
| Xenon tetrafluoride (XeF₄) | Stabilized | Not specified |
| This compound (XeF₆) | Stabilized | Not specified |
A remarkable discovery in the high-pressure chemistry of xenon compounds is the formation of direct xenon-xenon (Xe-Xe) covalent bonds. nih.govacs.orgfigshare.com While no stable compounds containing a noble gas-noble gas bond were previously known, theoretical studies predict their existence in novel, xenon-rich phases that become stable under high pressure. For instance, the decomposition of XeF₂ above 81 GPa is predicted to yield XeF₄ and a novel compound, Xe₂F. researchgate.net This xenon-rich compound is stabilized by the formation of intercalated graphitic xenon lattices, where strong Xe-Xe covalent bonds are present. researchgate.netnih.govacs.orgfigshare.com This phenomenon represents a fundamental shift in the understanding of xenon's chemical behavior, demonstrating that pressure can induce the participation of its valence electrons in forming homonuclear covalent bonds.
The application of high pressure can dramatically alter the electronic properties of materials, often inducing an insulator-to-metal transition. In the case of elemental xenon, this transition occurs at approximately 132 GPa. researchgate.net The study of xenon-fluorine compounds under pressure also reveals insulator-to-metal transitions. The decomposition of XeF₂ above 81 GPa is a prime example, as the resulting products are metallic. researchgate.netnih.govacs.orgfigshare.com This transition is attributed to the formation of new, extended crystalline structures with delocalized electrons. While a direct insulator-to-metal transition for this compound has not been explicitly detailed, the general trend observed in xenon and its other fluorides suggests that XeF₆ is a candidate for exhibiting similar pressure-induced electronic transformations. These studies are crucial for understanding the fundamental physics of band gap closure in noble gas compounds under extreme compression.
Interactions with Other Chemical Species and Computational Design
Computational chemistry provides powerful tools to predict and understand the interactions of this compound with other molecules, paving the way for the design of novel materials. These theoretical studies explore both the formation of new covalent bonds and the nature of weaker, non-covalent interactions.
Theoretical studies have predicted the existence of a class of novel xenon-containing molecules with the general formula HXeY, where Y is an electronegative atom or group. Quantum chemical calculations have been performed for various HXeY species, including those where Y is fluorine, chlorine, bromine, iodine, cyanide (CN), and acetylide (CCH). researchgate.net These studies indicate that while these molecules correspond to stable equilibrium structures, they are thermodynamically unstable with respect to their dissociation into xenon and the corresponding HY molecule. The bonding in these molecules is best described as an ion pair, (HXe)⁺Y⁻, where a positively charged hydridoxenon cation is electrostatically bound to an anion. researchgate.net These computational predictions provide targets for experimental synthesis and characterization in low-temperature matrices, expanding the known scope of xenon chemistry.
Table 2: Predicted Properties of Selected HXeY Molecules
| Molecule | Bonding Character | Predicted Stability |
|---|---|---|
| HXeF | Ionic: (HXe)⁺F⁻ | Kinetically stable, thermodynamically unstable |
| HXeCl | Ionic: (HXe)⁺Cl⁻ | Kinetically stable, thermodynamically unstable |
| HXeBr | Ionic: (HXe)⁺Br⁻ | Kinetically stable, thermodynamically unstable |
| HXeI | Ionic: (HXe)⁺I⁻ | Kinetically stable, thermodynamically unstable |
| HXeCN | Ionic: (HXe)⁺(CN)⁻ | Kinetically stable, thermodynamically unstable |
| HXeCCH | Ionic: (HXe)⁺(CCH)⁻ | Kinetically stable, thermodynamically unstable |
Beyond forming covalent bonds, xenon atoms in compounds like this compound can participate in non-covalent interactions, which are crucial in supramolecular chemistry and crystal engineering. A significant type of such interaction is the "aerogen bond," a non-covalent bond between a Group 18 element acting as a Lewis acid and an electron-rich atom. mappingignorance.orgcancer.gov Theoretical and experimental studies have provided evidence for aerogen bonds involving xenon and nitrogen. For example, in the mixed crystal of xenon difluoride oxide (XeF₂O) and acetonitrile (B52724) (CH₃CN), a short Xe...N contact of 2.81 Å has been observed. mappingignorance.org This distance is significantly shorter than the sum of the van der Waals radii of xenon and nitrogen (approximately 3.71 Å), indicating a substantial attractive interaction. mappingignorance.org Computational studies on the interaction of xenon trioxide (XeO₃) with nitrogen-containing Lewis bases, such as nitriles (RC≡N) and amines (H₂NR), have further elucidated the nature of these Xe...N interactions, showing that their strength can be comparable to that of hydrogen bonds. mdpi.com These findings open possibilities for using xenon compounds as building blocks in the design of new crystalline materials with tailored structures and properties.
Future Research Directions and Challenges in Xenon Hexafluoride Chemistry
Unresolved Structural Questions and Continued Elucidation Challenges
The precise molecular structure of xenon hexafluoride in the gas phase remains a subject of considerable debate and investigation. Early studies suggested a deviation from a perfect octahedral (Oₕ) symmetry, which is predicted by simple valence shell electron pair repulsion (VSEPR) theory to be distorted by the presence of a stereochemically active lone pair of electrons on the xenon atom. stackexchange.com Gas-phase electron diffraction data has been interpreted as being consistent with a mixture of rapidly interconverting conformers, with C₃ᵥ, Oₕ, and C₂ᵥ symmetries being the most significant contributors. stackexchange.com The C₃ᵥ structure is considered the most probable minimum energy conformer. stackexchange.com However, the fluxional nature of the molecule, where the lone pair rapidly moves across the faces and edges of the octahedron, makes a definitive structural determination exceptionally challenging. stackexchange.comresearchgate.net
In the solid state, the complexity of XeF₆ is even more pronounced, with at least six different polymorphic modifications identified through techniques like single-crystal X-ray diffraction and neutron powder diffraction. researchgate.net These solid-state structures are composed of polymeric units, such as tetramers and hexamers, rather than discrete monomers. researchgate.net The intricate interplay of intermolecular forces and the influence of temperature on these structures present ongoing challenges for complete characterization. Future research will need to employ sophisticated diffraction and spectroscopic methods, possibly at variable temperatures and pressures, to fully map out the phase diagram and structural landscape of solid XeF₆.
Refinement of Theoretical Models and Computational Methodologies
Accurately modeling the electronic structure and properties of this compound is a significant hurdle for theoretical chemistry. The presence of a heavy element like xenon necessitates the inclusion of relativistic effects, which can strongly influence properties such as ionization spectra. aip.org Furthermore, the subtle interplay between electron correlation and these relativistic effects requires a balanced and sophisticated theoretical approach for accurate predictions. aip.org
Standard computational methods often struggle to adequately describe the electron correlation in molecules with a high density of electrons and significant lone pair effects, such as XeF₆. aip.org Advanced methods that go beyond the Hartree-Fock approximation are essential. Techniques like coupled-cluster theory (CCSD(T)) have been employed to predict thermochemical properties with a higher degree of accuracy. researchgate.net Future advancements in computational power and the development of more efficient and accurate correlation methods will be crucial for refining our understanding of the bonding and reactivity of XeF₆. The simultaneous computation of relativistic and electron correlation effects, for instance through Dirac-Hartree-Fock one-particle propagator techniques, has shown promise in reproducing experimental photoelectron spectra and will likely be a key area of future development. aip.org
The vibrational spectrum of this compound is notoriously complex and has been a key piece of evidence pointing towards its non-octahedral structure. vt.edu While harmonic frequency calculations are a standard output of many quantum chemistry packages, they often fail to reproduce the experimental spectra of highly anharmonic systems like XeF₆. The calculation of anharmonic vibrational frequencies, which accounts for the non-parabolic nature of the potential energy surface, is computationally demanding. nih.govq-chem.comresearchgate.netq-chem.com
Future research will focus on the application of more sophisticated methods like second-order vibrational perturbation theory (VPT2) and vibrational configuration interaction (VCI) to XeF₆. q-chem.comunito.it These methods, combined with high-level electronic structure calculations, can provide a more accurate prediction of the vibrational modes and help in the definitive assignment of the complex experimental infrared and Raman spectra. The development of more efficient algorithms and the increasing availability of high-performance computing resources will make these advanced calculations more feasible for molecules of this complexity.
Exploration of Novel Synthetic Routes and Reaction Conditions
The primary synthesis of this compound involves the direct reaction of xenon and fluorine at high temperatures and pressures. wikipedia.org While effective, this method requires specialized equipment and careful handling of the highly reactive and corrosive fluorine gas. High-yield methods using a hot wire reactor at lower pressures have also been described. osti.gov There is ongoing interest in developing alternative, milder, and more efficient synthetic routes. This could involve exploring novel fluorinating agents or catalytic systems that can operate under less extreme conditions. For instance, the use of O₂F₂ to prepare high-purity XeF₄ at low temperatures and pressures suggests that similar innovative approaches could be developed for XeF₆. osti.gov Furthermore, investigating the synthesis of XeF₆ in different solvents or under photochemical conditions could lead to new and more controlled preparative methods.
Development of Advanced Characterization Techniques and Methodological Innovations
The inherent reactivity and instability of this compound and its derivatives pose significant challenges for experimental characterization. stackexchange.com Innovations in experimental techniques are crucial for gaining deeper insights into the structure and dynamics of this molecule. The recent application of 3D electron diffraction to characterize other xenon compounds demonstrates the potential of this technique for studying air-sensitive and challenging noble gas compounds that are difficult to grow into large single crystals suitable for X-ray diffraction. acs.org Future applications of such advanced diffraction methods to XeF₆ could provide invaluable structural information.
In addition, advanced spectroscopic techniques will continue to play a pivotal role. High-resolution gas-phase spectroscopy, combined with sophisticated theoretical modeling, will be essential for further probing the fluxional nature of the XeF₆ monomer. In the solid state, advanced solid-state NMR techniques could provide more detailed information about the local environments of the xenon and fluorine atoms in the various polymorphic forms. researchgate.net
Expanding Practical Applications in Materials Science and Chemical Synthesis
This compound is a powerful fluorinating agent, and its reactivity can be harnessed for various applications in chemical synthesis and materials science. fiveable.me It has potential as a reagent for the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and advanced materials. fiveable.me Its ability to act as a fluoride (B91410) ion donor allows it to form salts with strong Lewis acids, leading to the synthesis of novel compounds containing cations like [XeF₅]⁺ and [Xe₂F₁₁]⁺. researchgate.net
Q & A
Q. What are the established methods for synthesizing XeF₆, and how can purity be ensured?
XeF₆ is synthesized via direct reaction of xenon gas (Xe) with fluorine (F₂) under high-temperature (>250°C) and high-pressure (>50 atm) conditions . To minimize impurities like XeF₄, post-synthesis treatment with KrF₂ at ~45°C can convert residual XeF₄ to XeF₆ . Purity validation involves Raman spectroscopy (e.g., detecting characteristic bands at 503 cm⁻¹ for XeF₄ impurities) and mass spectrometry .
| Synthesis Method | Conditions | Purity Control Techniques |
|---|---|---|
| Xe + 3F₂ → XeF₆ | >250°C, >50 atm | Raman spectroscopy, KrF₂ treatment |
| XeF₄ + F₂ → XeF₆ | High-pressure reactors | Gas chromatography |
Q. How is the molecular geometry of XeF₆ experimentally determined, and how does it deviate from theoretical predictions?
XeF₆ exhibits a distorted octahedral geometry due to a lone pair on xenon, as confirmed by gas-phase electron diffraction (GED) and vibrational spectroscopy . Theoretical VSEPR models predict a regular octahedral structure, but steric and electronic repulsions distort the geometry. GED analysis requires advanced scattering calculations to account for heavy-atom interference, with bond angles measured at 72° and 90° .
Q. What experimental approaches quantify XeF₆’s fluorinating strength?
XeF₆’s fluorinating reactivity is assessed through reactions with substrates like quartz (SiO₂), which it fluorinates to SiF₄ and O₂ . Kinetic studies under controlled conditions (e.g., inert atmosphere, variable temperatures) measure reaction rates. Calorimetry quantifies exothermicity, confirming its role as a Lux-Flood acid (oxide ion acceptor) .
Advanced Research Questions
Q. How can contradictions in XeF₆’s structural data (e.g., gas-phase vs. condensed-phase geometry) be resolved?
Gas-phase studies (GED, Raman) suggest dynamic distortion, while solid-state X-ray crystallography reveals static distortions. Hybrid methods, such as coupled-cluster calculations and temperature-dependent neutron diffraction, reconcile these by modeling lone pair delocalization and lattice effects . Comparative analysis of vibrational modes (e.g., ν₁ symmetric stretching at 543 cm⁻¹) across phases also clarifies structural flexibility .
Q. What mechanistic insights explain XeF₆’s reaction with xenon trioxide (XeO₃)?
In a 1:2 stoichiometry, XeF₆ reacts with XeO₃ to form XeOF₄ via oxide-fluoride exchange: Mechanistic studies using isotopic labeling (¹⁸O) and kinetic profiling reveal a stepwise process: (1) XeO₃ acts as an oxide donor, and (2) F⁻ transfer stabilizes intermediates. In situ NMR or time-resolved FTIR tracks intermediate species .
Q. What challenges arise in computational modeling of XeF₆’s electronic structure?
Density functional theory (DFT) struggles with accurate electron correlation for xenon’s lone pair and hypervalent bonding. Hybrid functionals (e.g., B3LYP) with relativistic corrections improve predictions of bond lengths (1.89 Å Xe-F) and vibrational frequencies. Multireference methods (CASSCF) are essential for modeling excited states .
Q. How should XeF₆ be handled to prevent decomposition, and what materials are compatible?
XeF₆ reacts violently with moisture and silica. Storage requires fluoropolymer-lined containers (e.g., FEP or PFA) under dry inert gas. Decomposition byproducts (e.g., XeOF₄) are monitored via IR spectroscopy (strong absorbance at 730 cm⁻¹). Handling protocols mandate gloveboxes with <1 ppm H₂O and passivated steel valves .
Methodological Considerations
- Data Validation : Cross-reference experimental results (e.g., bond angles, thermodynamic data) with NIST-standardized values (e.g., ΔvapH = 53.5 kJ/mol at 568 K) .
- Contradiction Analysis : Apply the Agron-Begun protocol for resolving conflicting structural data, emphasizing reproducibility across techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
